molecular formula C8H5BrF3NO2 B1143074 2-Nitro-4-(trifluoromethyl)benzyl bromide CAS No. 162333-02-0

2-Nitro-4-(trifluoromethyl)benzyl bromide

Cat. No. B1143074
M. Wt: 284.03
InChI Key:
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Description

“2-Nitro-4-(trifluoromethyl)benzyl bromide” is a chemical compound with the empirical formula C8H5BrF3NO2 and a molecular weight of 284.03 . It is used as an intermediate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “2-Nitro-4-(trifluoromethyl)benzyl bromide” can be represented by the SMILES string [O-]N+c1cc(ccc1CBr)C(F)(F)F . The InChI key for this compound is XAEZZJSUMIHJQS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Nitro-4-(trifluoromethyl)benzyl bromide” is a yellow solid . It has a boiling point of 36-39°C . It is insoluble in water .

Scientific Research Applications

General Information

“2-Nitro-4-(trifluoromethyl)benzyl bromide” is a chemical compound used as an intermediate in various chemical reactions . It’s also used as a laboratory reagent . This compound is insoluble in water .

Safety and Storage

This compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents .

Synthesis of Benzimidazoles with Antiviral Activities

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: This compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . These benzimidazoles have shown antiviral activities .
  • Methods of Application: The exact experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes: The synthesized benzimidazoles have demonstrated antiviral activities .

Preparation of Inhibitors of Hepatitis C Virus NS5B Polymerase

  • Scientific Field: Virology
  • Summary of Application: “2-Nitro-4-(trifluoromethyl)benzyl bromide” is used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds are potent inhibitors of hepatitis C virus NS5B polymerase .
  • Methods of Application: The exact experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes: The prepared 2-[(4-diarylmethoxy)phenyl]benzimidazoles have shown potent inhibitory activity against hepatitis C virus NS5B polymerase .

Safety And Hazards

“2-Nitro-4-(trifluoromethyl)benzyl bromide” is classified as a skin corrosive/irritant and serious eye damage/eye irritant . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(bromomethyl)-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-4-5-1-2-6(8(10,11)12)3-7(5)13(14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEZZJSUMIHJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936694
Record name 1-(Bromomethyl)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethyl)benzyl bromide

CAS RN

162333-02-0
Record name 1-(Bromomethyl)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitro-4-(trifluoromethyl)benzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
S Muralidharan, JM Nerbonne - Journal of Photochemistry and …, 1995 - Elsevier
The synthesis and photochemical characterization of caged derivatives of the adrenergic receptor agonists phenylephrine, epinephrine and isoproterenol are described. These …
Number of citations: 54 www.sciencedirect.com
FM Watts, RA Bunce - Synthesis, 2019 - thieme-connect.com
A new route to the title benzo-fused angular tricyclic amides 3,3a,4,5-tetrahydropyrrolo- and 2,3,4,4a,5,6-hexahydro-1H-pyrido[1,2-a]quinolin-1-ones is reported from 1-(tert-butyl) 6-…
Number of citations: 2 www.thieme-connect.com

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